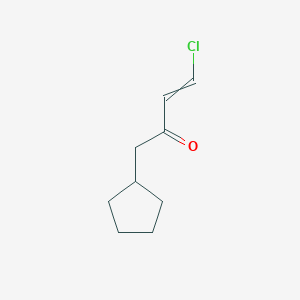
4-Chloro-1-cyclopentylbut-3-en-2-one
描述
4-Chloro-1-cyclopentylbut-3-en-2-one is a cyclic ketone characterized by a cyclopentyl group attached to a butenone backbone, with a chlorine substituent at the 4-position. Its molecular formula is C₉H₁₃ClO, yielding a molecular weight of 172.65 g/mol. The α,β-unsaturated ketone (enone) system confers significant electrophilicity at the β-carbon, making it reactive in conjugate addition reactions (e.g., Michael additions) and cycloadditions (e.g., Diels-Alder)1. The cyclopentyl substituent introduces steric bulk, which may influence solubility, crystallization behavior, and intermolecular interactions, while the chlorine atom modulates electronic properties through inductive effects.
属性
CAS 编号 |
55444-50-3 |
|---|---|
分子式 |
C9H13ClO |
分子量 |
172.65 g/mol |
IUPAC 名称 |
4-chloro-1-cyclopentylbut-3-en-2-one |
InChI |
InChI=1S/C9H13ClO/c10-6-5-9(11)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2 |
InChI 键 |
BUFOKFDWCKXBSC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CC(=O)C=CCl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclopentylbut-3-en-2-one typically involves the reaction of cyclopentylmagnesium bromide with 4-chlorobut-3-en-2-one under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference. The reaction mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-1-cyclopentylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentylbut-3-en-2-one carboxylic acid, while reduction can produce cyclopentylbut-3-en-2-ol.
科学研究应用
4-Chloro-1-cyclopentylbut-3-en-2-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and as a model compound for understanding biochemical pathways.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-1-cyclopentylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include covalent bonding with active sites or non-covalent interactions that alter the function of the target molecules.
相似化合物的比较
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 4-Chloro-1-cyclopentylbut-3-en-2-one and related compounds:
Key Observations:
- Electronic Effects: The chlorine atom in the target compound withdraws electron density via induction, polarizing the enone system and enhancing electrophilicity.
- Steric Influence : The cyclopentyl group imposes greater steric hindrance than methyl or phenyl substituents, which may slow reaction kinetics or influence crystal packing patterns (e.g., reduced hydrogen-bonding capacity compared to alcohols).
- Functional Group Reactivity: The enone moiety in the target compound is more reactive toward nucleophiles than the alcohol in 4-Chloro-3-methylbut-2-en-1-ol, which may exhibit tautomerism or participate in hydrogen bonding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


